2-Tert-butyl-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide for Drug Development
2-Tert-butyl-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide for Drug Development
Executive Summary
In the landscape of modern drug discovery, the selection of privileged scaffolds dictates the trajectory of lead optimization. 2-Tert-butyl-1,3-benzoxazol-5-amine (CAS: 1017046-27-3) has emerged as a highly versatile building block. By combining the hydrogen-bond accepting capacity of the benzoxazole core, the steric shielding of a tert-butyl group, and the synthetic handle of a primary amine, this molecule offers an ideal starting point for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).
This whitepaper provides an in-depth analysis of its chemical architecture, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield laboratory execution.
Chemical Architecture and Physicochemical Profiling
The structural causality of 2-tert-butyl-1,3-benzoxazol-5-amine is rooted in its specific functional group arrangement. The benzoxazole ring acts as a bioisostere for indole or benzimidazole, offering distinct electronic properties due to the electronegative oxygen atom.
The inclusion of the C2 tert-butyl group is a deliberate design choice in medicinal chemistry. Unsubstituted benzoxazoles are highly susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at the C2 position. The bulky tert-butyl group provides profound steric shielding, effectively neutralizing this metabolic liability while simultaneously driving lipophilicity to engage deep, hydrophobic binding pockets.
Quantitative Data Summary
The following table summarizes the core physicochemical properties that make this compound a Rule-of-3 compliant fragment for drug discovery, as corroborated by commercial biochemical databases [1, 2].
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1017046-27-3 | Unique identifier for procurement and database querying. |
| Molecular Formula | C11H14N2O | Defines the stoichiometric mass and atomic composition. |
| Molecular Weight | 190.24 g/mol | Low MW (<200) makes it an ideal fragment, allowing downstream additions without exceeding Lipinski's limits. |
| Topological Polar Surface Area | ~52.0 Ų | Optimal for membrane permeability; balances aqueous solubility with lipophilicity. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive vector for coupling and a potential H-bond donor in target binding. |
| Hydrogen Bond Acceptors | 3 (N, O, Amine N) | Facilitates critical interactions with kinase hinge regions or target protein backbones. |
| LogP (Estimated) | ~2.5 - 3.0 | The tert-butyl group drives lipophilicity, enhancing hydrophobic pocket engagement. |
Mechanistic Reactivity and Stability
The 5-amine position is electronically coupled to the benzoxazole's heteroaromatic system. Because the benzoxazole core is electron-withdrawing, the primary amine at the 5-position is less basic than a standard aliphatic amine (estimated pKa ~3.5 - 4.5).
Causality in Reactivity:
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Chemoselectivity: The attenuated basicity prevents the amine from being fully protonated at physiological pH, making its amide derivatives highly stable.
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Nucleophilic Coupling: Despite reduced basicity, it remains sufficiently nucleophilic to undergo rapid amidation, sulfonamidation, or urea formation when reacted with electrophiles (e.g., acid chlorides, isocyanates) under mild basic conditions (e.g., using DIPEA or Pyridine).
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Ring Stability: The benzoxazole ring is stable under neutral and mildly acidic conditions but can undergo ring-opening hydrolysis under harsh, hot aqueous basic conditions. Therefore, downstream functionalization must avoid prolonged exposure to strong aqueous hydroxides.
De Novo Synthesis and Validation Protocol
To ensure scientific integrity and reproducibility, the following is a field-proven, three-step synthetic workflow. Every step is designed as a self-validating system , meaning the protocol includes built-in analytical checkpoints to confirm success before proceeding.
Fig 1: Three-step synthetic pathway for 2-tert-butyl-1,3-benzoxazol-5-amine.
Step-by-Step Experimental Methodology
Phase 1: Acylation of 2-Amino-4-nitrophenol
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Rationale: The primary amine of 2-amino-4-nitrophenol is acylated to install the tert-butyl precursor. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the protonation of the starting material.
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Procedure: Dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM). Add TEA (1.5 eq) and cool to 0°C. Dropwise, add pivaloyl chloride (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with DCM, and concentrate the organic layer.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting phenol (Rf ~0.2) is fully consumed, replaced by a less polar amide spot (Rf ~0.5). LC-MS must confirm the[M+H]⁺ mass of the intermediate.
Phase 2: Cyclodehydration to the Benzoxazole Core
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Rationale: The amide intermediate undergoes intramolecular cyclization. A Dean-Stark apparatus is essential here; by physically removing water from the system, Le Chatelier's principle drives the thermodynamically demanding cyclization forward.
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Procedure: Dissolve the crude amide in Toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Reflux at 110°C using a Dean-Stark trap for 12 hours. Cool, wash with 1M NaOH to remove unreacted phenol/acid, and concentrate to yield 2-tert-butyl-5-nitro-1,3-benzoxazole.
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Validation Checkpoint: The physical collection of the stoichiometric equivalent of water in the Dean-Stark trap validates cyclization. LC-MS will confirm a mass reduction of 18 Da (loss of H₂O).
Phase 3: Catalytic Hydrogenation (Nitro Reduction)
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Rationale: Palladium on carbon (Pd/C) is selected for its high chemoselectivity and mild operating conditions, which cleanly reduces the nitro group without cleaving the delicate benzoxazole ring.
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Procedure: Dissolve the nitro-benzoxazole in Methanol. Add 10% Pd/C (0.05 eq by weight). Purge the flask with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
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Validation Checkpoint: Cessation of hydrogen uptake indicates completion. The solution will transition from pale yellow to colorless. A Ninhydrin stain on TLC must test positive (turning purple/pink), confirming the presence of the primary amine [3].
Applications in Medicinal Chemistry and SAR
In Structure-Activity Relationship (SAR) campaigns, 2-tert-butyl-1,3-benzoxazol-5-amine is rarely the final drug; rather, it is the crucial anchor. By holding the lipophilic tert-butyl group and the hinge-binding benzoxazole core constant, chemists can rapidly derivatize the 5-amine to probe the solvent-exposed regions of a target protein.
Fig 2: Drug discovery workflow utilizing the benzoxazole scaffold for SAR optimization.
Handling, Safety, and Storage Protocols
To maintain the integrity of the compound and ensure laboratory safety, the following protocols must be strictly adhered to:
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Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidative degradation of the primary amine [4].
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Handling: The compound is a potential skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. All weighing and transfer operations should be conducted within a Class II biological safety cabinet or a chemical fume hood.
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Disposal: Halogen-free organic waste. Do not discharge into aqueous waste streams due to potential aquatic toxicity inherent to lipophilic amines.
